Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
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Overview
Description
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptane ring system with a hydroxyl group attached to an ethylene moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.
Formation of the Ethylene Moiety: The ethylene group is introduced through a series of reactions, including alkylation and elimination processes.
Hydroxyl Group Introduction: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Employing high-pressure and high-temperature conditions to drive the reactions to completion.
Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation Reagents: Osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid, or amines.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes or alkenes.
Substitution Products: Halides or amines.
Scientific Research Applications
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is unique due to its specific combination of a bicyclic ring system and a hydroxyl group, which imparts distinct chemical and biological properties.
Biological Activity
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, commonly referred to as a bicyclic alcohol, presents a unique molecular structure that has garnered interest in various biological applications. This compound, with the molecular formula C11H18O and a molecular weight of approximately 166.26 g/mol, has potential implications in pharmacology and biochemistry.
- IUPAC Name: Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
- CAS Number: 2226-05-3
- Molecular Structure:
Chemical Structure
Biological Activity Overview
The biological activity of this compound is characterized by its interaction with various biological systems and potential therapeutic applications. Below are key aspects of its biological activity drawn from diverse studies.
Ethanol derivatives often exhibit a range of biological activities due to their ability to interact with cellular receptors and enzymes. The bicyclic structure of this compound may influence its binding affinity and specificity towards certain biological targets.
2. Pharmacological Effects
Research indicates that compounds similar to ethanol derivatives can act as:
- Agonists or Antagonists : Interacting with neurotransmitter receptors such as serotonin and melatonin receptors .
- Anti-inflammatory Agents : Showing potential in reducing inflammation through modulation of immune responses.
Case Study 1: Neuropharmacological Effects
In a study exploring the neuropharmacological effects of bicyclic compounds, ethanol derivatives were shown to modulate serotonin receptor activity. The compound exhibited competitive antagonism at the human 5-HT2C receptor with a pKi value indicating moderate affinity (6.4) . This suggests potential applications in managing mood disorders.
Case Study 2: Antioxidant Activity
Another investigation highlighted the antioxidant properties of similar bicyclic alcohols, where they demonstrated significant free radical scavenging activity in vitro. This suggests a protective role against oxidative stress-related cellular damage.
Data Tables
The following table summarizes relevant data on the biological activity of ethanol derivatives:
Research Findings
Recent studies have underscored the importance of structural modifications in enhancing the biological activity of ethanol derivatives. The presence of the bicyclic structure appears to confer unique properties that may enhance receptor binding and specificity.
Summary of Findings:
- Binding Affinity : The bicyclic structure can enhance binding to specific receptors.
- Therapeutic Potential : Promising results in neuropharmacological applications suggest further exploration into its use as a therapeutic agent for mood disorders and inflammatory conditions.
Properties
CAS No. |
58437-72-2 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5- |
InChI Key |
JGDHOHFQJJATNG-YHYXMXQVSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)/C1=C/CO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1=CCO)C |
Origin of Product |
United States |
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